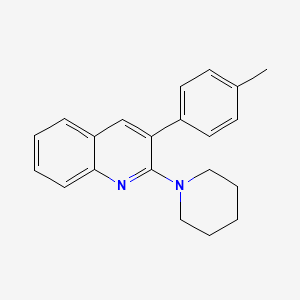

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

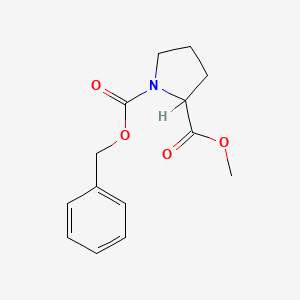

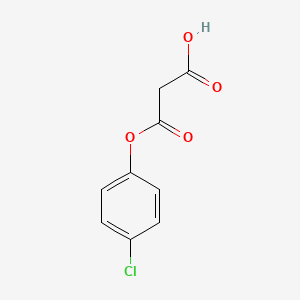

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.

Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This often involves a series of chemical reactions, with each step detailed in terms of reactants, products, and conditions.Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms.Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, optical activity, etc. These properties can give important clues about the compound’s structure and reactivity.Scientific Research Applications

Anticancer Activity

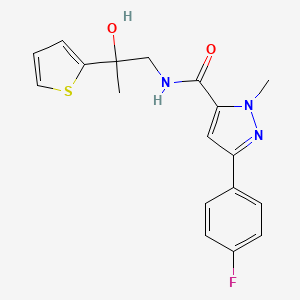

- Synthesis and Antiproliferative Study: Novel quinoline derivatives, including those similar to 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline, have been synthesized and shown significant anticancer activity. Compounds like 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinolines demonstrated considerable growth inhibition in various human cancer cell lines, indicating potential as anticancer agents (Harishkumar, Nd, & Sm, 2018).

Antimicrobial Activity

- Ultrasound and Microwave-assisted Synthesis: A series of quinoline derivatives, including those structurally related to 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline, were synthesized using ultrasound and microwave irradiation. These compounds displayed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Ashok, Ganesh, Lakshmi, & Ravi, 2014).

Anti-leukemic Activity

- Synthesis and Characterization: A compound structurally similar to 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline was synthesized and characterized, showing cytotoxic potential against leukemia cell lines. This highlights the relevance of such quinoline derivatives in anti-leukemic research (Guillon et al., 2018).

Chemical Synthesis and Reactivity

- Chemistry and Biological Activities: A review covered the preparation of various quinoline derivatives, focusing on their synthesis, reactivity, and biological activities. This provides valuable insights into the chemical properties and potential applications of quinoline compounds (Gouda & El‐Bana, 2022).

Optimization of Synthesis Methods

- Optimized Synthesis via Friedländer's Cyclization: Research on 3-(aryloxy)quinoline derivatives, utilizing piperidine in the synthesis process, optimized reaction conditions for higher yield and simpler isolation. This research enhances understanding of efficient synthesis methods for quinoline derivatives (Khan, El-Gamal, & Oh, 2013).

Crystal Structure Analysis

- Crystal Structures of Quinoline Derivatives: The study of crystal structures of quinoline derivatives, including those with piperidinyl groups, provided insights into their molecular conformations, aiding in understanding their chemical and biological properties (Souza et al., 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and so on.

properties

IUPAC Name |

3-(4-methylphenyl)-2-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2/c1-16-9-11-17(12-10-16)19-15-18-7-3-4-8-20(18)22-21(19)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSXYIZDRIRTTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

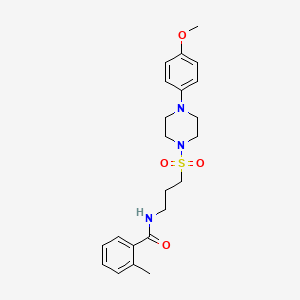

![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)

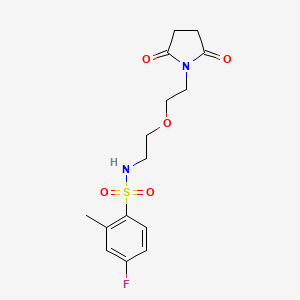

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)

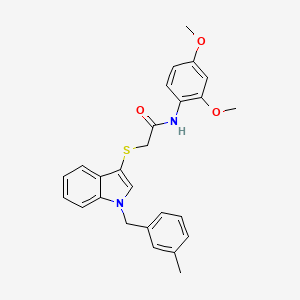

![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2412748.png)

![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2412761.png)